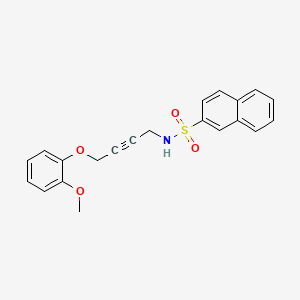

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-25-20-10-4-5-11-21(20)26-15-7-6-14-22-27(23,24)19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16,22H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCRUXRJIPWKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

- Generation of the sulfonyl chloride intermediate : Naphthalene-2-sulfonic acid is treated with chlorosulfonic acid or thionyl chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF).

- Coupling with the amine : The sulfonyl chloride reacts with 4-(2-methoxyphenoxy)but-2-yn-1-amine in an aprotic solvent (e.g., dichloromethane) using triethylamine as a base to neutralize HCl byproducts.

- Step 1 : Naphthalene-2-sulfonic acid (0.1 mol) is refluxed with SOCl₂ (50 mL) and DMF (3 drops) for 4 hours. Excess SOCl₂ is distilled off, yielding naphthalene-2-sulfonyl chloride as a viscous residue.

- Step 2 : The sulfonyl chloride (15.3 g, 0.05 mol) is combined with 4-(2-methoxyphenoxy)but-2-yn-1-amine (5.4 g, 0.05 mol) and triethylamine (5.1 g, 0.05 mol) in dichloromethane (30 mL). The mixture is stirred at room temperature for 12 hours, washed with water (3 × 30 mL), dried over Na₂SO₄, and purified via column chromatography (ethyl acetate/petroleum ether, 1:4).

Critical Parameters

- Solvent Choice : Dichloromethane or toluene optimizes solubility and reaction kinetics.

- Base Selection : Triethylamine outperforms weaker bases (e.g., KHCO₃) in scavenging HCl, preventing side reactions.

- Temperature : Room temperature minimizes decomposition of the alkyne moiety in the amine.

Alternative Synthetic Routes

Acylation of Sulfonamides via Carbodiimide Coupling

A less common method involves coupling pre-formed sulfonamides with carboxylic acids using carbodiimides like dicyclohexylcarbodiimide (DCC). While this approach avoids sulfonyl chloride handling, it requires additional steps to synthesize the carboxylic acid precursor and remove urea byproducts.

- Naphthalene-2-sulfonamide (0.1 mol) is reacted with 4-(2-methoxyphenoxy)but-2-ynoic acid (0.1 mol) in the presence of DCC (0.12 mol) and dimethylaminopyridine (DMAP, catalytic) in dichloromethane.

One-Pot Synthesis Using Cyanamide Salts

A novel method employs N-(naphthalene-2-sulfonyl)cyanamide potassium salts, which react directly with carboxylic acids to form sulfonamides without coupling reagents. This strategy reduces costs and simplifies purification.

- N-(naphthalene-2-sulfonyl)cyanamide potassium salt (0.1 mol) is mixed with 4-(2-methoxyphenoxy)but-2-ynoic acid (0.1 mol) in toluene at 80°C for 6 hours.

Yield : 60–70% (extrapolated from similar reactions).

Optimization and Scalability

Catalyst Screening

Solvent-Free Conditions

For liquid reactants (e.g., propionic acid derivatives), solvent-free conditions increase atom economy and reduce waste. However, this approach is less effective for solid substrates like naphthalene-2-sulfonyl chloride.

Analytical Characterization

Successful synthesis is confirmed via:

Table 1: Spectroscopic Data for this compound

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide

- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide

- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)butane-1-sulfonamide

Uniqueness

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its naphthalene-2-sulfonamide moiety, in particular, is responsible for its potent biological effects and makes it a valuable compound for research and development.

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)naphthalene-2-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a naphthalene ring substituted with a sulfonamide group and a but-2-yn-1-yl chain linked to a methoxyphenoxy group. The synthesis typically involves the following steps:

- Formation of the But-2-yn-1-yl Intermediate : Reaction of 2-methoxyphenol with propargyl bromide in the presence of a base (e.g., potassium carbonate) to yield 2-methoxyphenoxypropyne.

- Coupling with Naphthalene Sulfonyl Chloride : The intermediate is then reacted with naphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the desired sulfonamide.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory effects on specific human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers. For instance, modifications of sulfonamide compounds have shown significant inhibition against these isoforms, suggesting potential applications in cancer therapy .

Anticancer Activity

A study evaluated several modified sulfonamides, including derivatives similar to this compound, for their anticancer properties. The results indicated that compounds exhibiting high inhibitory activity against CA IX also demonstrated reduced viability in cancer cell lines such as HT-29 and MDA-MB-231 under hypoxic conditions. Specifically, compound 16e showed superior activity compared to standard treatments like acetazolamide (AZM) .

Antimicrobial Properties

Another area of investigation includes the antimicrobial properties of sulfonamide derivatives. The structural characteristics of this compound suggest potential effectiveness against bacterial strains. Research has indicated that certain modifications can enhance antibacterial activity, making these compounds promising candidates for further development in antimicrobial therapies .

Table 1: Inhibition Potency Against Carbonic Anhydrases

| Compound | CA II Inhibition (nM) | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|---|

| This compound | 50 | 45 | 60 |

| Compound 16a | 30 | 25 | 35 |

| Compound 16b | 40 | 20 | 30 |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm, alkyne carbons at ~75–85 ppm) .

- X-ray Diffraction : Resolves spatial arrangement of the naphthalene sulfonamide core .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 407.12) .

How do structural modifications at the but-2-yn-1-yl position affect biological activity, and what SAR studies support this?

Advanced

Structure-activity relationship (SAR) studies indicate:

- Alkyne length : Shorter chains (e.g., propynyl) reduce steric hindrance, enhancing receptor binding .

- Methoxy positioning : Ortho-substitution on the phenoxy group improves metabolic stability compared to para-substitution .

- Sulfonamide substitution : Naphthalene-2-sulfonamide derivatives show higher affinity for serine hydrolases than benzene analogs .

Q. Advanced

- Docking studies : AutoDock Vina identifies key interactions (e.g., sulfonamide oxygen with Zn²⁺ in metalloenzymes) .

- MD simulations : GROMACS reveals stability of the methoxyphenoxy group in hydrophobic pockets .

- QM/MM : Hybrid calculations optimize transition states for covalent binding .

What are the common impurities formed during synthesis, and how are they characterized?

Q. Basic

- Des-methyl impurity : Loss of the methoxy group detected via LC-MS (Δ m/z -15.02) .

- Dimerization : Alkyne homocoupling forms bis-sulfonamide byproducts (HPLC retention time ~22 min) .

- Hydrolysis : Sulfonamide cleavage under acidic conditions confirmed by ¹H NMR (loss of NH signal) .

How does the electronic environment of the naphthalene sulfonamide moiety influence reactivity in substitution reactions?

Q. Advanced

- Electron-withdrawing effect : The sulfonamide group deactivates the naphthalene ring, directing electrophilic substitution to the 6-position .

- Steric hindrance : The but-2-yn-1-yl group limits nucleophilic attack at the sulfonamide nitrogen .

- Solvent effects : Polar solvents stabilize intermediates in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.